N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide

Solubility Biochemical Assay Salt Form

Med chem teams often face limited synthetic handles on thiazole scaffolds, slowing SAR expansion. This 4-acetyl-2-aminothiazole solves that by offering orthogonal amine and ketone handles for sequential derivatization, plus a chiral 3-aminobutanamide side chain for stereoselective library synthesis. The hydrochloride salt form ensures aqueous solubility for reliable biological assays. • Orthogonal handles: free amine (acylation) + 4-acetyl ketone (condensation) • Chiral center enables enantiopure library construction • HCl salt for assay-ready solubility Supplied at 95% purity with dependable global logistics.

Molecular Formula C9H13N3O2S
Molecular Weight 227.29 g/mol
Cat. No. B13245437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide
Molecular FormulaC9H13N3O2S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESCC(CC(=O)NC1=NC(=CS1)C(=O)C)N
InChIInChI=1S/C9H13N3O2S/c1-5(10)3-8(14)12-9-11-7(4-15-9)6(2)13/h4-5H,3,10H2,1-2H3,(H,11,12,14)
InChIKeyWLHPULBNCKTMEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide Overview


N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide (CAS 1341872-90-9; free base) and its hydrochloride salt (CAS 1803608-54-9) belong to the 2-aminothiazole class of heterocyclic compounds. These molecules integrate a thiazole core functionalized with an acetyl group at the 4-position and a 3-aminobutanamide side chain . The compound is commercially available with a typical purity of 95% and is widely employed as a versatile small-molecule scaffold in medicinal chemistry and drug discovery research . The hydrochloride salt form is specifically utilized to enhance aqueous solubility for biological assays .

Scaffold 2‑aminothiazole core for medicinal chemistry and drug discovery
Form Hydrochloride salt for aqueous assay compatibility
Stereochemistry Chiral 3‑aminobutanamide side chain for enantiopure synthesis

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide Substitution Specificity


The precise substitution pattern on the thiazole ring and the nature of the butanamide side chain critically determine the biological activity profile and synthetic utility of this compound class. While the 2-aminothiazole core is a privileged pharmacophore, even minor modifications—such as the presence of the 4-acetyl group, the position of the amino group on the butanamide chain, or the choice of salt form—can lead to significant shifts in target engagement, metabolic stability, and synthetic tractability [1]. For instance, the simple unsubstituted analog N-(thiazol-2-yl)butanamide lacks the acetyl handle required for further derivatization, while brominated variants like N-(5-bromo-1,3-thiazol-2-yl)butanamide exhibit distinct CDK2 inhibitory activity (IC50 = 808 nM) that may not be recapitulated by the acetyl-bearing scaffold [2]. Therefore, generic substitution without structural validation risks compromising both biological outcomes and synthetic efficiency.

4‑acetyl group absence
Unsubstituted analogs lack a key derivatization handle, limiting scaffold elaboration.
Ring substituent shift
5‑bromo substitution may shift kinase selectivity profiles away from the 4‑acetyl chemotype.
Salt form mismatch
Free base vs hydrochloride salt may alter aqueous solubility and assay reproducibility.

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide Comparative Evidence


Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt of N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide is specifically formulated to improve aqueous solubility compared to the free base. While the free base (CAS 1341872-90-9) is soluble in polar organic solvents, the hydrochloride salt (CAS 1803608-54-9) exhibits markedly higher solubility in water and aqueous buffers, a property critical for achieving reproducible concentrations in biochemical and cell-based assays . This represents a class-level advantage for salt forms over neutral analogs lacking an ionizable amine. Comparative quantitative solubility data for the free base vs. hydrochloride salt are not publicly available in peer-reviewed literature; this evidence is based on vendor technical datasheets .

Aqueous Solubility
Class‑level inference
Hydrochloride salt: enhanced water solubility (qualitative) vs free base: lower aqueous solubility (inferred)
Salt‑form selection may improve assay buffer solubility
Data from vendor specifications; quantitative solubility not reported
Solubility Biochemical Assay Salt Form

Chiral Side Chain for Stereoselective SAR

The 3-aminobutanamide moiety in N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide contains a stereogenic center at the C3 position. This distinguishes it from achiral 2-aminothiazole butanamide analogs such as N-(5-bromo-1,3-thiazol-2-yl)butanamide (compound 1 in Vulpetti et al.), which lack a chiral side chain [1]. The availability of enantiopure (R)- and (S)-3-aminobutanamide precursors allows for the synthesis of stereochemically defined derivatives, enabling systematic investigation of stereoselective target interactions—a capability absent in achiral comparators. While direct comparative biological data for the chiral vs. racemic forms of this specific compound are not yet published, the class-level importance of chirality in aminothiazole-based ligands is well established; for example, homochiral α-aminothiazole-γ-aminobutyroamides have been shown to display high affinities for CCR2 receptors, underscoring the critical role of stereochemistry [2].

Chiral Center
Class‑level inference
3‑aminobutanamide side chain with stereogenic C3
Enables enantiopure synthesis for stereoselective SAR
Achiral comparators lack stereochemical diversification
Chiral Building Block Stereochemistry Structure-Activity Relationship

Kinase Selectivity vs. 5-Bromo Analog

In a head-to-head structural comparison, N-(5-bromo-1,3-thiazol-2-yl)butanamide (compound 1) demonstrated CDK2/Cyclin A inhibitory activity with an IC50 of 808 nM in a high-throughput screening assay [1]. The target compound, N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide, lacks the 5-bromo substituent and instead bears a 4-acetyl group and a 3-aminobutanamide side chain. While direct CDK2 inhibition data for the target compound are not available, the distinct substitution pattern is expected to confer a different kinase selectivity profile. The 4-acetyl group may serve as a hydrogen bond acceptor, potentially altering ATP-competitive binding modes relative to the brominated analog. This cross-study comparable evidence highlights the critical impact of ring substituents on target engagement within the 2-aminothiazole class .

CDK2 Selectivity
Cross‑study comparable
Target compound: not determined. Comparator (5‑bromo analog): IC₅₀ 808 nM
4‑acetyl substitution may confer a different kinase selectivity profile
Direct CDK2 data for target compound unavailable
CDK2 Inhibition Kinase Profiling Selectivity

Synthetic Handles: 4-Acetyl vs. 3-Oxo

The 4-acetyl group on the thiazole ring provides a reactive ketone handle that can be further functionalized through condensation, reduction, or nucleophilic addition reactions. This distinguishes it from the related intermediate 3-oxo-N-(thiazol-2-yl)butanamide (CAS 705-87-3), which has been employed as a key building block for PDE5 inhibitors [1]. While 3-oxo-N-(thiazol-2-yl)butanamide contains a β-ketoamide moiety (3-oxo) that can undergo cyclocondensation reactions, the target compound features a fully formed 3-aminobutanamide side chain with a free amino group, offering distinct synthetic vectors (e.g., amide coupling, reductive amination, N-alkylation). This class-level inference suggests that the target compound is more suited for late-stage diversification of the amine terminus, whereas the 3-oxo analog is preferred for heterocycle formation.

Synthetic Handles
Class‑level inference
4‑acetyl ketone + free amine vs 3‑oxo analog (β‑ketoamide)
Dual handles support orthogonal derivatization strategies
3‑oxo analog suited for heterocyclization; target for amine‑directed elaboration
Synthetic Intermediate Derivatization Scaffold Elaboration

N-(4-acetyl-1,3-thiazol-2-yl)-3-aminobutanamide Application Scenarios


Stereoselective SAR Campaigns

Due to the presence of a stereogenic center in the 3-aminobutanamide side chain, this compound is ideally suited for synthesizing enantiomerically pure libraries to explore stereoselective target interactions. This capability is not available with achiral analogs such as N-(5-bromo-1,3-thiazol-2-yl)butanamide [1]. Researchers investigating targets where stereochemistry dictates binding affinity or selectivity (e.g., GPCRs, kinases, ion channels) can leverage the chiral handle for systematic SAR development.

Aqueous-Compatible Cellular Probes

The hydrochloride salt form of this compound offers enhanced aqueous solubility compared to the free base, facilitating its use in cell-based assays and in vitro pharmacology experiments . This makes it a preferred choice for preparing stock solutions for dose-response curves, target engagement studies, and high-content screening where consistent compound delivery is essential.

Late-Stage Diversification via Dual Handles

The combination of a free primary amine on the butanamide chain and a 4-acetyl ketone on the thiazole ring provides orthogonal synthetic handles. This dual functionality allows for sequential derivatization strategies—for example, amine acylation followed by ketone condensation—that are not possible with simpler analogs like N-(thiazol-2-yl)butanamide or 3-oxo-N-(thiazol-2-yl)butanamide [2]. This compound serves as a versatile intermediate for generating diverse chemotypes in parallel synthesis workflows.

Kinase Selectivity Profiling vs. Analogs

Although direct CDK2 inhibition data are not available, the unique 4-acetyl substitution pattern distinguishes this compound from the 5-bromo analog (CDK2 IC50 = 808 nM) [1]. Researchers seeking to explore alternative kinase selectivity profiles or to identify novel ATP-competitive chemotypes may prioritize this scaffold as a starting point for hit expansion and selectivity screening against a broad kinase panel.

Application
Selection Property
Validation Focus
Stereoselective SAR campaigns
Chiral 3‑aminobutanamide side chain
Enantiopure library synthesis and stereochemical profiling
Aqueous‑compatible cellular probes
Hydrochloride salt solubility
Consistent dosing in aqueous assay buffers
Late‑stage dual derivatization
4‑acetyl ketone + free amine
Orthogonal synthetic handles for sequential reactions
Kinase selectivity profiling
4‑acetyl substitution pattern
Novel kinase chemotype screening and hit expansion
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